molecular formula C21H19N3O3S B3309358 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 941949-84-4

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B3309358
CAS No.: 941949-84-4
M. Wt: 393.5 g/mol
InChI Key: YMEBXJLSGQUBGB-UHFFFAOYSA-N
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Description

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring fused with a pyridazine ring, and it is substituted with benzyl and dimethoxyphenyl groups. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can be compared with other thiazole and pyridazine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and pyridazine rings, which contribute to its distinct biological activities.

Properties

IUPAC Name

5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-9-10-16(26-2)17(11-15)27-3)23-24(21(19)25)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBXJLSGQUBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 2
Reactant of Route 2
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 3
Reactant of Route 3
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 4
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 5
Reactant of Route 5
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 6
Reactant of Route 6
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

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